molecular formula C27H22ClN3O4S B3003939 6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide CAS No. 406194-96-5

6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B3003939
CAS No.: 406194-96-5
M. Wt: 520
InChI Key: XQBGIRHHHCSWLE-UHFFFAOYSA-N
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Description

The compound 6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a 1,4-dihydropyridine (1,4-DHP) derivative featuring a furan-2-yl substituent at position 4, a 4-chlorophenyl ketone moiety linked via a thioether group at position 6, and a 2-methoxyphenyl carboxamide group at position 3 (Figure 1) . This structure is characterized by:

  • Heterocyclic substituents: The furan-2-yl ring may improve solubility and π-π stacking interactions compared to purely aromatic substituents.

Properties

IUPAC Name

6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O4S/c1-16-24(26(33)31-20-6-3-4-7-22(20)34-2)25(23-8-5-13-35-23)19(14-29)27(30-16)36-15-21(32)17-9-11-18(28)12-10-17/h3-13,25,30H,15H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBGIRHHHCSWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=CC=C(C=C2)Cl)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H25ClN2O3SC_{22}H_{25}ClN_{2}O_{3}S, with a molar mass of 432.96 g/mol. The structure features a dihydropyridine core with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H25ClN2O3S
Molar Mass432.96 g/mol
CAS Number231935-14-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers, which can influence cardiovascular function by modulating calcium influx in cardiac and smooth muscle cells.
  • Antioxidant Activity : The presence of the furan and chlorophenyl groups may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes such as acetylcholinesterase (AChE) and urease, contributing to its potential in treating neurodegenerative diseases and gastrointestinal disorders .

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, a study demonstrated that derivatives with similar structural motifs showed cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism involved apoptosis induction through mitochondrial pathways .

Antimicrobial Activity

Several studies have reported that related dihydropyridine derivatives possess antimicrobial properties. For example, compounds featuring the 4-chlorophenyl group have shown effectiveness against Gram-positive and Gram-negative bacteria .

Case Studies

  • Study on Anticancer Effects :
    A recent study synthesized various dihydropyridine derivatives and evaluated their anticancer potential. The compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin, indicating potent cytotoxicity against cancer cell lines .
  • Inhibition of Enzymatic Activity :
    Another investigation focused on the enzyme inhibitory properties of similar compounds. The results indicated that these derivatives could effectively inhibit AChE activity, suggesting potential applications in Alzheimer's disease treatment .

Scientific Research Applications

The compound 6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a member of the dihydropyridine class of compounds, which are known for various biological activities, particularly in pharmacology. This article explores its applications, focusing on scientific research, potential therapeutic uses, and relevant case studies.

Molecular Formula

  • C : 22
  • H : 19
  • Cl : 1
  • N : 3
  • O : 4
  • S : 1

Molecular Weight

  • Approximately 421.86 g/mol

Structural Characteristics

The compound features a dihydropyridine core with various substituents that contribute to its pharmacological properties. The presence of a cyano group and a furan ring enhances its reactivity and potential biological interactions.

Pharmacological Applications

Dihydropyridines are primarily recognized for their role as calcium channel blockers, which are used in treating hypertension and angina. The specific compound under consideration has shown promise in:

  • Antihypertensive Activity : Several studies indicate that derivatives of dihydropyridines exhibit significant blood pressure-lowering effects through vasodilation mechanisms.
  • Neuroprotective Effects : Research suggests that certain dihydropyridine compounds can protect neurons from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anticancer Activity

Preliminary studies have indicated that the compound may possess cytotoxic properties against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Research has also explored the antimicrobial effects of dihydropyridine derivatives. The compound may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Antihypertensive Effects

A study conducted on a series of dihydropyridine derivatives demonstrated that modifications to the structure significantly affected their efficacy as antihypertensive agents. In vitro assays showed that compounds with electron-withdrawing groups exhibited enhanced calcium channel blocking activity, leading to decreased vascular resistance.

Case Study 2: Neuroprotection in Animal Models

In a controlled study involving rodent models of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and improved cognitive function compared to control groups. The findings suggest a protective role against neurotoxicity.

Case Study 3: Anticancer Screening

A screening assay evaluated the cytotoxic effects of the compound against various cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell viability, warranting further investigation into its mechanism of action.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at positions 4, 6, and the carboxamide group (Table 1).

Table 1: Substituent Comparison of 1,4-Dihydropyridine Derivatives

Compound ID Position 4 Substituent Position 6 Substituent Carboxamide Group Molecular Formula
Target Compound Furan-2-yl 2-(4-Chlorophenyl)-2-oxoethyl thioether N-(2-Methoxyphenyl) C₂₇H₂₁ClN₄O₄S
AZ257 Furan-2-yl 2-(4-Bromophenyl)-2-oxoethyl thioether N-(2-Methoxyphenyl) C₂₇H₂₁BrN₄O₄S
AZ331 Furan-2-yl 2-(4-Methoxyphenyl)-2-oxoethyl thioether N-(2-Methoxyphenyl) C₂₈H₂₄N₄O₅S
ECHEMI-375835 4-Methoxyphenyl 2-(4-Chlorophenyl)-2-oxoethyl thioether N-(4-Chlorophenyl) C₂₉H₂₁Cl₂N₃O₃S

Key Observations :

  • Halogen vs. Conversely, the 4-methoxyphenyl group (AZ331) introduces electron-donating effects, which may reduce electrophilicity .
  • Carboxamide Group : The N-(2-methoxyphenyl) group in the target compound vs. N-(4-chlorophenyl) in ECHEMI-375835 alters solubility and hydrogen-bonding capacity, impacting pharmacokinetics .

Q & A

Basic: What are the key considerations for designing a synthetic route for this compound?

Answer:
The synthesis of this dihydropyridine derivative requires careful planning due to its multi-substituted heterocyclic core and thioether linkage. Key steps include:

  • Core formation : Use a Hantzsch dihydropyridine synthesis analog, employing ammonium acetate as a catalyst in ethanol under reflux to assemble the 1,4-dihydropyridine ring .
  • Thioether introduction : React a 2-(4-chlorophenyl)-2-oxoethyl mercaptan intermediate with a brominated dihydropyridine precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfur bridge .
  • Carboxamide coupling : Utilize EDC/HOBt-mediated amidation between the carboxylic acid intermediate and 2-methoxyaniline to ensure regioselectivity .
    Critical parameters : Monitor reaction progress via HPLC-MS to avoid over-oxidation of the dihydropyridine ring and byproduct formation from the furan moiety .

Basic: How can structural contradictions in NMR or crystallography data be resolved?

Answer:
Discrepancies between predicted and observed structural data (e.g., dihedral angles or substituent orientations) often arise from dynamic effects or crystal-packing forces.

  • Dynamic NMR : Perform variable-temperature ¹H/¹³C NMR to assess conformational flexibility in solution .
  • X-ray crystallography : Compare experimental crystal structures (e.g., CCDC deposition codes from related dihydropyridines) to validate bond lengths and angles .
  • Computational validation : Use DFT calculations (e.g., B3LYP/6-31G*) to model ground-state geometries and compare with experimental data .

Advanced: What methodologies are recommended for optimizing reaction yields in large-scale synthesis?

Answer:
Scale-up challenges include poor solubility of intermediates and exothermic side reactions. Strategies involve:

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables like temperature, solvent polarity (e.g., THF vs. DMF), and catalyst loading .
  • Flow chemistry : Use continuous-flow reactors to enhance heat dissipation and reduce decomposition of the thioether intermediate .
  • In-line purification : Integrate scavenger resins (e.g., QuadraPure™) to remove excess reagents and improve downstream processing .

Advanced: How can contradictory biological activity data (e.g., IC₅₀ variability) be addressed in pharmacological studies?

Answer:
Discrepancies may stem from assay conditions or compound stability. Mitigation approaches:

  • Stability profiling : Conduct LC-MS stability studies in assay buffers (e.g., PBS, DMEM) to detect hydrolysis of the carboxamide group or thioether oxidation .
  • Metabolite screening : Use hepatic microsomes (human/rat) to identify active/inactive metabolites that may interfere with activity measurements .
  • Assay standardization : Validate cell-based assays with positive controls (e.g., nifedipine for calcium channel studies) and ensure consistent ATP levels in kinase inhibition assays .

Basic: What analytical techniques are essential for purity assessment?

Answer:

  • HPLC-UV/ELS : Use a C18 column (gradient: 0.1% TFA in H₂O/ACN) with evaporative light scattering detection to quantify impurities below 0.1% .
  • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values to confirm stoichiometric integrity .
  • Mass spectrometry : High-resolution ESI-MS (e.g., Q-TOF) to confirm molecular ion [M+H]⁺ and rule out adduct formation .

Advanced: How can computational tools aid in predicting SAR for structural analogs?

Answer:

  • QSAR modeling : Train models using descriptors like logP, polar surface area, and electrostatic potential maps to correlate substituent effects (e.g., 4-chlorophenyl vs. 4-bromophenyl) with activity .
  • Docking simulations : Perform molecular docking (e.g., AutoDock Vina) into target proteins (e.g., calcium channels) to prioritize analogs with improved binding scores .
  • ADMET prediction : Use SwissADME or ADMETlab to forecast bioavailability and toxicity risks early in analog design .

Basic: What safety precautions are critical during handling?

Answer:

  • Toxicity screening : Refer to SDS data for related dihydropyridines; assume acute toxicity (LD₅₀ < 500 mg/kg) and use fume hoods for powder handling .
  • Waste disposal : Neutralize reaction waste with 10% NaHCO₃ before disposal to hydrolyze reactive intermediates .
  • Protective equipment : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure, as the compound may act as a sensitizer .

Advanced: How can spectral overlap in FTIR/¹H NMR be resolved for this compound?

Answer:

  • FTIR deconvolution : Apply Gaussian fitting to distinguish overlapping carbonyl stretches (e.g., amide C=O at ~1680 cm⁻¹ vs. dihydropyridine C=O at ~1640 cm⁻¹) .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton signals (e.g., furan protons vs. aromatic protons from 2-methoxyphenyl) .
  • Isotopic labeling : Synthesize a ¹³C-labeled analog at the cyano group to simplify CN stretch assignments in IR .

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